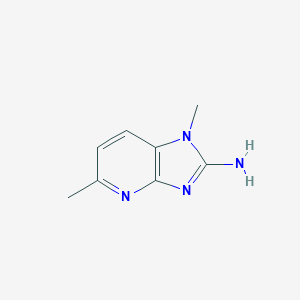

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine

Vue d'ensemble

Description

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a mutagenic cogener of PHIP . The compound exists as a solid and has a beige to light brown color .

Synthesis Analysis

The synthesis of this compound has been studied by various researchers. One method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This reaction yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step with an excellent yield .Molecular Structure Analysis

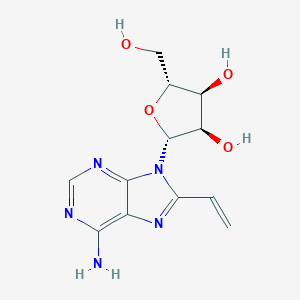

The molecular structure of this compound comprises an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of this compound involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes . This reaction occurs in water under thermal conditions without the use of any oxidative reagent .Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.19 and a molecular formula of C8H10N4 . It has a melting point of 265-270°C and a boiling point of 366.4±34.0 °C . The compound has a density of 1.35±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Mechanisms : The synthesis of heterocyclic amines like PhIP involves reactions between aldoses, amino acids, and creatinine, as studied through techniques like Electron Spin Resonance and Mass Spectrometry. This process is key to understanding the chemical properties of PhIP and related compounds (Milić, Djilas, & Čanadanović-Brunet, 1993).

Analytical Detection and Quantification : A gas chromatographic-mass spectrometric assay has been developed to measure PhIP in food, demonstrating its presence in various foodstuffs. This highlights its relevance in food chemistry and the importance of accurate detection methods (Murray, Lynch, Knize, & Gooderham, 1993).

Biological and Health-Related Research

Antituberculosis Activity : PhIP derivatives have been synthesized and evaluated for their antituberculosis activity. Some compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, showing potential therapeutic applications (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

Metabolism and Toxicity Studies : Understanding the metabolism of PhIP in different species is crucial. Studies on cytochrome P450-mediated N-oxidation of PhIP reveal significant interspecies differences, which are important for assessing human health risk (Turesky, Constable, Fay, & Guengerich, 1999).

Methodological Innovations

- Capillary Electrophoresis for Quantitation : Capillary electrophoresis has been used for determining heterocyclic aromatic amines, including PhIP, in complex matrices like meat extracts. This represents an advance in analytical chemistry for detecting these compounds at very low levels (Puignou, Casal, Santos, & Galceran, 1997).

Orientations Futures

The future directions for research on 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine could involve further exploration of its synthesis methods, understanding its mechanism of action, and assessing its potential therapeutic applications. More research is also needed to understand its safety and hazards .

Propriétés

IUPAC Name |

1,5-dimethylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRYVWIDWMCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N(C(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B134642.png)

![Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B134646.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B134674.png)